N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride
Description
Properties
IUPAC Name |
N-benzyl-N-methylpyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c1-14(12-7-8-13-9-12)10-11-5-3-2-4-6-11;;/h2-6,12-13H,7-10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWKKVNQJXCJIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-step Synthesis from 3-(Methylamino)-1-benzylpyrrolidine
A representative preparation method involves the following sequence:
| Step | Reaction | Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Boc Protection | (Boc)2O, MeOH, room temperature | Protects amine functionality |
| 2 | Catalytic Hydrogenation | H2 (1 atm), 10% Pd/C, EtOH | Reduces intermediates selectively |
| 3 | Acylation | AcCl, i-Pr2NEt, CH2Cl2 | Introduces acetyl group |
| 4 | Deprotection | CF3CO2H, CH2Cl2 | Removes Boc group to yield amine |
This sequence yields intermediates such as 3-(methylamino)-1-benzylpyrrolidine and its derivatives, which are precursors to the target compound.
Amination and Condensation Reactions
Amination is performed via condensation of brominated intermediates with methylbenzylamine under controlled pH and temperature:
| Step | Reaction | Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| A | Bromination | 3-acetoxy acetophenone, bromine, N-butyl acetate solvent, 20°C | Controlled bromination with HBr gas absorption |
| B | Amination | N-methylbenzylamine, soda ash, purified water, pH 5-7, 20 ± 5°C | Condensation to form amine intermediate |
| C | Acidification | Ice purified water, cryosel acid | Extraction and purification |
| D | Hydrolysis | 40-50°C under N2, 2 hours | Hydrolysis to yield crude product |
This process is scalable and industrially viable, producing alpha-(N-methyl-N-benzylamido)-3-hydroxy acetophenone hydrochloride, a related intermediate.
Salt Formation and Purification
The free base of N-benzyl-N-methylpyrrolidin-3-amine is converted to its dihydrochloride salt by treatment with hydrogen chloride in 1,4-dioxane, followed by precipitation with diisopropyl ether:
| Step | Operation | Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| Salt formation | Addition of 4 M HCl in 1,4-dioxane | Room temperature, 30 minutes stirring | Precipitation of dihydrochloride salt |
| Purification | Filtration and washing | Diisopropyl ether | Obtains pale yellow solid with high purity |
This approach ensures isolation of the stable dihydrochloride salt suitable for further applications.
Research Findings and Analytical Data
- Mass spectrometry confirms the expected molecular ions, e.g., [M+H]+ at m/z 179.2 for 3-(methylamino)-1-benzylpyrrolidine derivatives.
- NMR data indicate characteristic proton shifts consistent with the pyrrolidine ring and benzyl substituents.
- Purification by amino silica gel chromatography with hexane/ethyl acetate mixtures yields high-purity products.
- Yields vary depending on step and scale but are generally moderate to good (e.g., 34% over two steps for final salt formation).
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield/Notes |
|---|---|---|---|---|
| 1 | Boc Protection | (Boc)2O, MeOH, rt | Boc-protected amine | High yield, protects amine |
| 2 | Catalytic Hydrogenation | H2, Pd/C, EtOH | Reduced intermediate | Selective reduction |
| 3 | Acylation | AcCl, i-Pr2NEt, CH2Cl2 | Acetylated intermediate | Moderate yield |
| 4 | Deprotection | CF3CO2H, CH2Cl2 | Free amine | Removal of Boc group |
| 5 | Bromination | Br2, N-butyl acetate, 20°C | Brominated intermediate | Controlled reaction |
| 6 | Amination | N-methylbenzylamine, soda ash, water, pH 5-7 | Aminated intermediate | Efficient condensation |
| 7 | Hydrolysis | 40-50°C, N2 atmosphere | Crude product | Hydrolysis completion |
| 8 | Salt Formation | 4 M HCl in 1,4-dioxane | Dihydrochloride salt | Stable, pure product |
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxide derivatives
Reduction: Reduction reactions can yield secondary amines
Substitution: Nucleophilic substitution reactions can introduce different functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products
Oxidation: N-benzyl-N-methyl-3-pyrrolidinamine N-oxide
Reduction: N-benzyl-3-pyrrolidinamine
Substitution: Various N-substituted derivatives
Scientific Research Applications
Chemistry
- Organic Synthesis: The compound serves as a reagent and building block for synthesizing more complex molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions.
Biology
- Neuropharmacology: Research indicates that N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride may influence neurotransmitter systems, making it a valuable tool in studying neuropharmacological effects. It has shown significant neuroleptic activity in animal models, enhancing effects on behaviors induced by apomorphine.
Medicine
- Therapeutic Potential: The compound has been investigated for its potential therapeutic applications in treating central nervous system disorders. Its anticholinergic properties suggest it may help manage symptoms associated with conditions like Parkinson's and Alzheimer's diseases .
Industry
- Pharmaceutical Development: this compound is utilized in developing pharmaceuticals and other chemical products due to its versatile reactivity and biological activity.
Neuroleptic Activity
Research has demonstrated that derivatives of this compound exhibit significant neuroleptic activity. For instance, certain derivatives have been found to be over 400 times more potent than established neuroleptics like haloperidol in treating psychotic disorders.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may also possess anti-inflammatory properties, although further research is needed to fully elucidate these effects.
Antineoplastic Activity
There is emerging evidence that compounds related to this compound may exhibit antineoplastic (anti-cancer) properties, warranting further investigation into their potential therapeutic applications in oncology.
Case Studies
Several studies have highlighted the biological activity of related compounds:
| Study Reference | Findings |
|---|---|
| Demonstrated significant neuroleptic effects on apomorphine-induced behaviors in rats. | |
| Explored potential anti-inflammatory and antineoplastic activities of related compounds. |
These studies underscore the relevance of this compound in both basic and applied research settings.
Mechanism of Action
N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride exerts its effects by acting as a muscarinic acetylcholine receptor antagonist. This means it binds to muscarinic receptors in the central nervous system, blocking the action of acetylcholine, a neurotransmitter involved in various physiological processes. By inhibiting these receptors, the compound can modulate neurotransmission and potentially alleviate symptoms of neurological disorders.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Benzyl vs. Alkyl Groups : The benzyl group in N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride contributes significantly to lipophilicity compared to analogues like N,N-dimethylpyrrolidin-3-amine dihydrochloride (CAS 50534-42-4), which lacks aromaticity. This impacts membrane permeability and metabolic stability in drug design .
Stereochemical Variations
- Enantiomers such as (R)- and (S)-pyrrolidin-3-amine dihydrochloride (CAS 116183-81-4 and 116183-83-6) exhibit identical similarity scores (1.00) but divergent biological activities due to stereospecific interactions. This underscores the importance of chirality in pharmacological applications .
Biological Activity
N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride (also referred to as N-benzyl-3-pyrrolidinamine 2HCl) is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H16N2·2HCl
- Molecular Weight : 240.17 g/mol
- Structure : The compound features a pyrrolidine ring substituted with a benzyl and a methyl group, which contributes to its reactivity and interaction with biological targets.
This compound interacts with various molecular targets, primarily enzymes and receptors. The presence of the pyrrolidine ring allows for specific binding to these targets, leading to modulation of their activity. This interaction can influence several cellular processes, making it a valuable compound in biochemical research.
Biological Activity
-
Neuroleptic Activity :
- Research indicates that derivatives of N-benzyl-N-methylpyrrolidin-3-amine exhibit significant neuroleptic activity. For instance, compounds derived from this structure have shown enhanced effects on apomorphine-induced stereotyped behavior in rats, suggesting potential applications in treating psychotic disorders. One derivative was found to be over 400 times more potent than established neuroleptics like haloperidol .
- Anti-inflammatory Effects :
- Antineoplastic Activity :
Case Studies
Several studies have highlighted the biological activity of related compounds:
Q & A
Basic: What are the optimal synthetic routes for N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride?
Answer:
The synthesis typically involves alkylation or reductive amination of pyrrolidin-3-amine derivatives. A common method includes reacting benzylamine with pyrrolidinone under controlled conditions, followed by methylation and subsequent salt formation with hydrochloric acid. For example:
- Reductive Amination: Reacting benzaldehyde with N-methylpyrrolidin-3-amine in the presence of a reducing agent like sodium cyanoborohydride yields the tertiary amine, which is then converted to the dihydrochloride salt .
- Racemic Resolution: If chirality is critical, tartaric acid derivatives can resolve enantiomers via diastereomeric salt crystallization, as demonstrated in structurally related pyrrolidine compounds .
- Purification: Recrystallization from ethanol/water mixtures ensures high purity (>98%), confirmed by HPLC or NMR .
Basic: Which analytical techniques are recommended to confirm structural integrity and purity?
Answer:
A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., benzyl and methyl groups on the pyrrolidine nitrogen) and salt formation (absence of free amine signals) .
- X-ray Crystallography: For absolute stereochemical determination, single-crystal X-ray analysis is definitive, though challenging due to hygroscopicity .
- HPLC-MS: Quantifies purity and detects byproducts (e.g., unreacted benzylamine) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced: How can researchers resolve discrepancies in reported receptor binding affinities (e.g., dopamine vs. serotonin receptors)?
Answer:
Contradictory binding data may arise from assay conditions (e.g., pH, buffer composition) or receptor subtype selectivity. Methodological approaches include:
- Comparative Binding Assays: Perform parallel studies using radiolabeled ligands (e.g., [³H]SCH-23390 for dopamine D1 receptors vs. [³H]8-OH-DPAT for serotonin 5-HT1A) under standardized buffer conditions (pH 7.4, 25°C) .
- Kinetic Profiling: Use surface plasmon resonance (SPR) to measure association/dissociation rates, distinguishing nonspecific binding artifacts .
- Functional Assays: Monitor intracellular cAMP levels or calcium flux in transfected cell lines to assess receptor activation/inhibition .
Advanced: How to design experiments elucidating its mechanism of action in central nervous system (CNS) studies?
Answer:
A multi-modal approach is recommended:
- In Vitro Neurotransmitter Uptake Inhibition: Use synaptosomal preparations to assess inhibition of dopamine/serotonin transporters (IC50 values) .
- Electrophysiology: Patch-clamp recordings in brain slices quantify effects on neuronal excitability (e.g., GABAergic or glutamatergic transmission) .
- Knockout Models: Compare wild-type and receptor-subtype-knockout mice in behavioral assays (e.g., forced swim test for antidepressant activity) to isolate target interactions .
Basic: What are the critical stability parameters for storage and handling?
Answer:
The dihydrochloride salt is hygroscopic and light-sensitive. Key stability factors:
- Temperature: Store at -20°C in airtight containers; thermal gravimetric analysis (TGA) shows decomposition onset at 180°C .
- pH Stability: Maintain solutions at pH 2–4 to prevent free amine formation, which alters solubility and reactivity .
- Moisture Control: Use desiccants (silica gel) and monitor water content via Karl Fischer titration (<0.5% w/w) .
Advanced: How to address conflicting data on thermal decomposition pathways?
Answer:
Divergent decomposition profiles may arise from polymorphic forms or residual solvents. Mitigation strategies:
- Differential Scanning Calorimetry (DSC): Compare melting points and decomposition enthalpies across batches to identify polymorphs .
- Gas Chromatography-Mass Spectrometry (GC-MS): Analyze evolved gases during thermogravimetric analysis (TGA) to distinguish solvent residues from true decomposition products .
- Accelerated Stability Testing: Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC to predict long-term stability .
Basic: What solvent systems are optimal for solubility and reaction protocols?
Answer:
The compound is highly soluble in polar solvents due to its ionic nature:
- Aqueous Solutions: >100 mg/mL in deionized water at pH 3 (adjusted with HCl) .
- Organic Mixtures: Use ethanol/water (70:30 v/v) for reactions requiring aprotic conditions; avoids salt precipitation .
- Reaction Compatibility: Avoid DMSO due to potential sulfoxide side reactions with the tertiary amine .
Advanced: How to validate its role in modulating kinase activity, given conflicting in vitro vs. cellular data?
Answer:
Discrepancies may stem from off-target effects or cellular uptake limitations. Validation steps:
- Kinase Profiling: Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to confirm selectivity .
- Cellular Permeability: Measure intracellular concentrations via LC-MS/MS after treatment; correlate with IC50 values .
- Dominant-Negative Mutants: Express inactive kinase mutants in cells to verify target-specific phenotypic changes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
